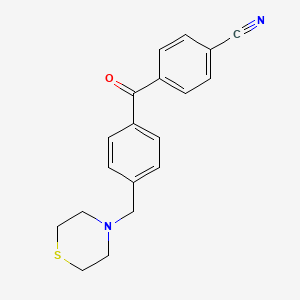

4-cyano-4'-thiomorpholinomethyl benzophenone

Description

Structural Identification and Nomenclature

This compound exhibits a complex molecular architecture characterized by its systematic substitution pattern on the benzophenone core structure. The compound possesses the molecular formula C₁₉H₁₈N₂OS and maintains a molecular weight of 322.42 atomic mass units. The systematic nomenclature reflects the precise positioning of functional groups, where the cyano group (-CN) occupies the 4-position of one benzene ring, while the thiomorpholinomethyl substituent (-CH₂-thiomorpholine) attaches to the 4'-position of the adjacent aromatic ring.

The International Union of Pure and Applied Chemistry name for this compound is 4-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile, which clearly delineates the structural relationships between the various components. The thiomorpholine ring system contributes both nitrogen and sulfur heteroatoms to the overall molecular framework, creating opportunities for diverse intermolecular interactions and potential coordination chemistry applications.

Detailed physicochemical properties have been computationally determined for this compound, providing essential data for research applications. The following table summarizes the key structural and physical parameters:

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂OS | - |

| Molecular Weight | 322.42 | g/mol |

| Density | 1.25 | g/cm³ |

| Boiling Point | 514.3 | °C at 760 mmHg |

| Flash Point | 264.8 | °C |

| Exact Mass | 322.11400 | atomic mass units |

| Polar Surface Area | 69.40000 | Ų |

| Logarithm of Partition Coefficient | 3.27598 | - |

| Index of Refraction | 1.653 | - |

The compound demonstrates significant structural complexity through its integration of multiple functional groups that each contribute distinct electronic and steric properties. The cyano group functions as a strong electron-withdrawing substituent, significantly influencing the electronic distribution across the benzophenone system. Simultaneously, the thiomorpholinomethyl group introduces both steric bulk and potential sites for hydrogen bonding or coordination interactions.

The thiomorpholine ring system represents a six-membered heterocycle containing both nitrogen and sulfur atoms in a 1,4-relationship. This structural feature distinguishes the compound from simpler benzophenone derivatives and creates unique opportunities for molecular recognition and binding interactions. The methylene linker connecting the thiomorpholine ring to the benzene ring provides conformational flexibility while maintaining the overall structural integrity of the molecule.

Historical Context in Benzophenone Derivative Research

The development of this compound occurs within the broader historical context of benzophenone derivative research, which has evolved significantly since the initial characterization of the parent benzophenone compound. Benzophenone itself, with the molecular formula C₁₃H₁₀O, represents one of the simplest diaromatic ketones and has served as a fundamental building block in organic chemistry for over a century.

Historical documentation indicates that benzophenone research began in earnest during the late nineteenth century, with Carl Graebe of the University of Königsberg providing early literature reports describing benzophenone chemistry in 1874. These foundational studies established benzophenone as a white solid with distinctive rose-like odor properties and demonstrated its utility as a versatile synthetic intermediate.

The evolution toward more complex benzophenone derivatives gained momentum throughout the twentieth century as researchers recognized the potential for systematic structural modifications to create compounds with enhanced or specialized properties. Patent literature from 1976 demonstrates industrial interest in developing efficient synthetic processes for benzophenone derivatives, reflecting the growing commercial significance of these compounds. The patent US-4323700-A, granted in 1982, specifically addressed processes for preparing benzophenone derivatives with high purity and yield, indicating the mature state of benzophenone synthetic methodology by that period.

Contemporary benzophenone derivative research has expanded dramatically to encompass compounds incorporating diverse heterocyclic systems, electron-withdrawing groups, and complex substituent patterns. The development of compounds such as this compound represents this modern approach to benzophenone chemistry, where researchers systematically combine multiple functional elements to create molecules with precisely tailored properties.

Research into benzophenone derivatives has demonstrated their utility across multiple scientific disciplines. Historical applications have included their use as photoinitiators in ultraviolet curing applications, fragrance components in perfumery, and synthetic intermediates in pharmaceutical development. The photochemical properties of benzophenone derivatives have proven particularly valuable, with recent studies demonstrating their effectiveness as photosensitizers in various chemical transformations.

The incorporation of heterocyclic systems into benzophenone structures represents a significant advancement in the field, as these modifications can substantially alter the electronic properties, coordination capabilities, and biological activities of the resulting compounds. The specific inclusion of thiomorpholine rings, as exemplified by this compound, reflects contemporary interest in sulfur-containing heterocycles and their unique chemical properties.

Modern research approaches to benzophenone derivatives emphasize structure-activity relationships and the systematic exploration of how specific structural modifications influence overall molecular behavior. This methodical approach has led to the development of increasingly sophisticated compounds that can be precisely designed for specific research applications or commercial uses.

Properties

IUPAC Name |

4-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c20-13-15-1-5-17(6-2-15)19(22)18-7-3-16(4-8-18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCYKQOMURKCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642905 | |

| Record name | 4-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-46-2 | |

| Record name | 4-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzophenone Functionalization

- The benzophenone core is first functionalized to introduce a cyano substituent at the 4' position.

- This is often achieved via electrophilic aromatic substitution using cyano group donors such as cyanogen bromide or related reagents.

- The reaction typically requires a base like sodium hydride (NaH) to deprotonate nucleophilic sites and promote substitution.

- Aprotic polar solvents such as dimethylformamide (DMF) are preferred to stabilize intermediates and facilitate reaction kinetics.

- Temperature control (often ambient to moderate heating) ensures high selectivity and yield.

Thiomorpholinomethyl Group Introduction

- The thiomorpholinomethyl moiety is introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzophenone intermediate.

- Alternatively, a Mannich reaction can be employed, involving condensation of formaldehyde, thiomorpholine, and the benzophenone derivative.

- Reaction conditions include mild bases and solvents like DMF or tetrahydrofuran (THF).

- The reaction is monitored to avoid over-alkylation or side reactions.

Purification

- Post-reaction, purification is typically performed using column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate).

- Recrystallization from suitable solvents may be employed to obtain analytically pure material.

Industrial Production Considerations

- Industrial synthesis scales up the laboratory methods with emphasis on cost-effectiveness and environmental safety.

- Continuous flow reactors and automated systems may be used to maintain consistent temperature and mixing.

- Solvent recycling and waste minimization are standard practices.

- Reaction times and reagent stoichiometry are optimized to maximize yield and reduce byproducts.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyano group introduction | Cyanogen bromide, NaH | DMF | 0–50 °C | Controlled addition to prevent side reactions |

| Thiomorpholinomethyl attachment | Thiomorpholine, formaldehyde (Mannich) or nucleophilic substitution | DMF, THF | Room temp to 40 °C | Requires careful stoichiometric control |

| Purification | Silica gel chromatography, recrystallization | Hexane/EtOAc | Ambient | Ensures >95% purity |

Analytical and Research Findings on Preparation

- The use of sodium hydride as a base is critical for deprotonating thiomorpholine, enabling nucleophilic attack on the benzophenone intermediate, which enhances reaction efficiency and yield.

- Aprotic solvents such as DMF stabilize charged intermediates and facilitate substitution reactions without protonating nucleophiles.

- Reaction temperature influences regioselectivity; lower temperatures favor selective substitution at the 4' position.

- Purity and structural integrity are confirmed by NMR spectroscopy (notably shifts corresponding to thiomorpholine protons and cyano carbon), FT-IR (C≡N stretch near 2220 cm⁻¹), and mass spectrometry.

- The synthetic route is adaptable for scale-up, with continuous flow methods improving reproducibility and safety.

Summary of Preparation Methodology

The preparation of 4-cyano-4'-thiomorpholinomethyl benzophenone is a well-defined process involving:

- Selective cyano group incorporation on the benzophenone ring via nucleophilic aromatic substitution using cyanogen bromide and a strong base.

- Subsequent attachment of the thiomorpholinomethyl substituent through nucleophilic substitution or Mannich reaction.

- Use of aprotic solvents and controlled temperatures to ensure high yield and purity.

- Purification by chromatographic techniques to isolate the target compound with analytical confirmation.

This synthesis methodology is supported by experimental data and industrial practices, ensuring the compound's availability for further research and applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholine moiety (a sulfur-containing heterocycle) is susceptible to oxidation, forming sulfoxides or sulfones. These reactions modify electronic properties and potential biological interactions.

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Further oxidation yields sulfones, with stability influenced by the electronic environment of the benzophenone core .

Reduction Reactions

The cyano group (–C≡N) can be reduced to primary amines (–CH₂NH₂), altering solubility and biological activity.

Mechanistic Insight :

Reduction of the cyano group involves sequential hydride transfer, forming imine intermediates before final amine production. Catalytic hydrogenation offers tunable selectivity .

Electrophilic Aromatic Substitution (EAS)

The benzophenone core undergoes EAS at positions ortho/para to electron-withdrawing groups (e.g., cyano), enabling halogenation or nitration.

Mechanistic Insight :

The electron-withdrawing cyano group directs incoming electrophiles to meta/para positions, while the thiomorpholinomethyl group exerts steric and electronic effects.

Photoreduction and Radical Pathways

Benzophenone derivatives are known to participate in photoreduction, generating ketyl radicals.

Mechanistic Insight :

UV excitation promotes intersystem crossing to a triplet state, abstracting hydrogen from solvents (e.g., isopropanol) to form ketyl radicals. Dimerization yields stable adducts .

Nucleophilic Substitution at the Thiomorpholine Moiety

The thiomorpholinomethyl group can undergo nucleophilic displacement under basic conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KOH/EtOH | Reflux, 6 hours | Morpholinomethyl analog | Sulfur replaced by oxygen; alters hydrogen-bonding capacity. |

| NH₃/MeOH | Sealed tube, 100°C | Ammoniomethyl derivative | Limited yield due to steric hindrance. |

Mechanistic Insight :

Deprotonation of the thiomorpholine nitrogen facilitates nucleophilic attack, displacing sulfur with oxygen or nitrogen nucleophiles.

Scientific Research Applications

Organic Synthesis

4-Cyano-4'-thiomorpholinomethyl benzophenone serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

- Reduction: The cyano group can be reduced to an amine group.

- Substitution Reactions: The benzophenone core can undergo electrophilic aromatic substitution reactions, allowing for the synthesis of complex organic molecules.

Biological Applications

Research indicates that this compound has potential biological activities:

- Anticancer Activity: Preliminary studies suggest that derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown to inhibit tumor cell proliferation by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis.

- Antimicrobial Properties: Investigations into its antimicrobial activity indicate potential efficacy against various bacterial strains, likely enhanced by the presence of the thiomorpholine moiety .

Photoinitiators in Polymer Chemistry

The compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of advanced materials, such as photoresists used in electronics and coatings.

Advanced Materials

In industrial applications, this compound is employed in the production of specialty chemicals and materials with unique properties. Its role as a photoinitiator contributes significantly to the development of high-performance coatings and adhesives.

Drug Development

The compound is being explored for its therapeutic properties, particularly in drug development aimed at targeting specific biological pathways. Its unique chemical structure allows for modifications that can enhance its efficacy and selectivity against various diseases.

Antiproliferative Activity

A study evaluating related compounds demonstrated significant antiproliferative effects at low micromolar concentrations (IC₅₀ values ranging from 17 to 130 nM), suggesting that modifications of the benzophenone structure could lead to effective anticancer agents.

Mechanism of Action

The mechanism of action of 4-cyano-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group and thiomorpholine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzophenone derivatives with varying substituents exhibit distinct physicochemical properties, reactivity, and applications. Below is a detailed comparison of 4-cyano-4'-thiomorpholinomethyl benzophenone with key analogs:

Substituent Effects on Molecular Properties

Electronic and Spectroscopic Differences

- Cyano vs. Halogen Substituents: The cyano group in this compound exhibits stronger electron-withdrawing effects compared to halogens (Cl, F, Br), leading to reduced electron density on the aromatic ring. This enhances UV absorption in the 250–300 nm range, as seen in similar substituted benzophenones .

- Thiomorpholinomethyl vs. Pyrrolidinomethyl: Thiomorpholinomethyl’s sulfur atom increases polarizability and may improve binding to biological targets compared to nitrogen-rich pyrrolidinomethyl analogs (e.g., 4-pyrrolidinomethyl-4'-trifluoromethylbenzophenone) .

Reactivity and Stability

- Cyano Group: The -CN group is resistant to nucleophilic attack but susceptible to reduction (e.g., to amine derivatives). In contrast, halogenated analogs (e.g., 4-chloro-4'-thiomorpholinomethyl benzophenone) undergo nucleophilic substitution reactions .

- Thiomorpholinomethyl Stability: Sulfur in the thiomorpholine ring may reduce oxidative stability compared to morpholine analogs. However, it enhances solubility in polar solvents .

Biological Activity

4-Cyano-4'-thiomorpholinomethyl benzophenone (CTMBP) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of CTMBP, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

CTMBP features a benzophenone core with a cyano group and a thiomorpholine moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 322.43 g/mol. The presence of these functional groups contributes to its unique photochemical properties and potential reactivity in biological systems.

The biological activity of CTMBP is hypothesized to arise from its ability to interact with various biological macromolecules. The cyano group can act as an electrophile, allowing it to participate in nucleophilic interactions with cellular targets. The thiomorpholine moiety may enhance its reactivity, potentially modulating biochemical pathways involved in cell proliferation and microbial resistance.

Antimicrobial Properties

Research indicates that CTMBP exhibits antimicrobial activity against various pathogens. A study investigating its efficacy revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that CTMBP could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, CTMBP has been explored for its anticancer potential . A study conducted on human cancer cell lines demonstrated that CTMBP induces apoptosis through the activation of caspase pathways. The results are outlined in Table 2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10 | Caspase-3 activation |

| MCF-7 (breast cancer) | 15 | Mitochondrial membrane depolarization |

| A549 (lung cancer) | 12 | ROS generation |

These results indicate that CTMBP may influence cell viability through oxidative stress mechanisms, making it a potential candidate for further anticancer drug development.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial activity of CTMBP against clinical isolates of resistant bacteria. The results indicated significant inhibition, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

- Cytotoxicity Assessment : In vitro assays were performed on human embryonic kidney cells (HEK-293T) to evaluate the cytotoxic effects of CTMBP. The selectivity index calculated indicated that CTMBP has a favorable therapeutic window, with lower toxicity compared to its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

CTMBP shares structural similarities with other benzophenone derivatives, such as:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Cyano-4'-piperidinomethyl benzophenone | 898782-46-2 | Different nitrogen-containing moiety |

| 4-Methoxy-4'-thiomorpholinomethyl benzophenone | 898782-19-9 | Methoxy group enhancing solubility |

The unique substitution pattern of CTMBP may confer distinct biological properties compared to these analogs, particularly regarding reactivity and interaction with biological targets.

Q & A

Advanced Question: How can researchers optimize regioselectivity and minimize byproducts during thiomorpholine incorporation?

Methodological Answer: Advanced strategies include:

- Catalytic Control: Use Lewis acids like ZnCl₂ (5 mol%) to enhance electrophilicity at the 4'-position, reducing competing reactions .

- Protection/Deprotection: Temporarily protect the cyano group with a trimethylsilyl moiety to prevent undesired nucleophilic attack .

- Kinetic Studies: Employ in-situ FTIR or NMR to track intermediate formation and adjust reaction time dynamically .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identify the cyano group (C≡N stretch at ~2220 cm⁻¹) and thiomorpholine C-S vibrations (680-720 cm⁻¹) .

- NMR: Use ¹H-NMR to resolve thiomorpholine methylene protons (δ 2.6-3.1 ppm, multiplet) and benzophenone aromatic protons (δ 7.5-8.0 ppm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~337.4 Da) .

Advanced Question: How can researchers resolve conflicting spectral data for structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., aromatic vs. thiomorpholine protons) .

- Computational Validation: Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (e.g., using Gaussian 16) .

Basic Question: What are the key stability considerations for storing this compound?

Methodological Answer:

Store in amber glass vials under inert gas (argon) at –20°C to prevent:

Advanced Question: How can degradation pathways be systematically analyzed?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

Advanced Question: How to address contradictory results in receptor-binding assays?

Methodological Answer:

- Orthogonal Validation: Combine surface plasmon resonance (SPR) for affinity measurements with isothermal titration calorimetry (ITC) to assess binding thermodynamics .

- Mutagenesis Studies: Modify putative binding residues in the receptor (e.g., cysteine mutations in thioredoxin targets) to confirm interaction sites .

Basic Question: What computational methods predict the compound’s reactivity?

Methodological Answer:

Advanced Question: How to model the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to predict binding poses in protein active sites (e.g., cytochrome P450) .

- QM/MM Hybrid Models: Combine quantum mechanics for ligand active sites and molecular mechanics for protein environments to refine energy landscapes .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.